N-(4-fluorobenzyl)-4-(1-methyl-1H-1,3-benzimidazol-2-yl)tetrahydro-1(2H)-pyrazinecarboxamide
Description
N-(4-fluorobenzyl)-4-(1-methyl-1H-1,3-benzimidazol-2-yl)tetrahydro-1(2H)-pyrazinecarboxamide is a synthetic compound featuring a benzimidazole core linked to a tetrahydro-pyrazinecarboxamide scaffold and a 4-fluorobenzyl substituent.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-(1-methylbenzimidazol-2-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O/c1-24-18-5-3-2-4-17(18)23-19(24)25-10-12-26(13-11-25)20(27)22-14-15-6-8-16(21)9-7-15/h2-9H,10-14H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVFOGSHTPTZDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CCN(CC3)C(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorobenzyl)-4-(1-methyl-1H-1,3-benzimidazol-2-yl)tetrahydro-1(2H)-pyrazinecarboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to provide an in-depth analysis of the compound's biological activity, including its mechanism of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C17H19FN4O
- Molecular Weight : 314.36 g/mol
The presence of the 4-fluorobenzyl group and the benzimidazole moiety contributes to its biological properties, particularly in enzyme inhibition and receptor binding.
Research indicates that this compound exhibits its biological activity primarily through:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including tyrosinase, which is crucial for melanin production. In studies evaluating derivatives of 4-fluorobenzylpiperazine, compounds with similar structures demonstrated significant inhibition of tyrosinase activity, suggesting that this compound may have similar effects .
Antimelanogenic Effects
In vitro studies have demonstrated that compounds structurally related to this compound can significantly reduce melanin synthesis in B16F10 melanoma cells. These findings support the potential use of this compound in cosmetic formulations aimed at skin lightening or treating hyperpigmentation .
Cytotoxicity and Safety Profile
The safety profile of the compound has been assessed through cytotoxicity assays. Results indicate that while some derivatives exhibit low cytotoxicity at effective concentrations, further studies are necessary to fully elucidate the safety profile of this compound .
Pharmacological Applications
Given its biological activity, the compound may have several pharmacological applications:
- Dermatological Uses : Due to its antimelanogenic properties, it could be explored as a treatment for conditions associated with excessive pigmentation.
- Potential Anticancer Activity : The inhibition of tyrosinase may also suggest a broader role in cancer therapy, particularly in melanoma treatment.
Case Studies and Research Findings
A series of studies have evaluated the biological activity of related compounds:
| Compound Name | IC50 (μM) | Biological Activity |
|---|---|---|
| Compound 26 | 12.5 | Tyrosinase Inhibitor |
| Compound 9 | 40.43 | Least Effective Inhibitor |
| Compound 3 | 18.7 | Competitive Inhibitor |
These findings highlight the varying degrees of enzyme inhibition among structurally similar compounds, indicating that minor modifications can significantly impact biological activity .
Comparison with Similar Compounds
Core Fragment: 4-Fluorobenzyl-Piperazine Derivatives
The 1-(4-fluorobenzyl)piperazine fragment is a key pharmacophore in tyrosine kinase inhibitors, as demonstrated in derivatives such as [4-(4-Fluorobenzyl)piperazin-1-yl]methanone (compounds 7–19 in ). These derivatives utilize the fluorobenzyl group to enhance target binding and metabolic stability.
Benzimidazole-Containing Analogues
Compounds like 1-[(4-fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]-1H-benzimidazol-2-amine () incorporate benzimidazole and fluorobenzyl groups but differ in substituents (e.g., methoxyphenethyl-piperidine vs. tetrahydro-pyrazinecarboxamide). Such structural variations impact:
Carboxamide Derivatives
N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides () share the carboxamide functional group but lack the benzimidazole and fluorobenzyl motifs. Key differences include:
- Melting Points : These derivatives exhibit melting points of 178.5–196°C, which are typical for carboxamides. The target compound’s melting point is unreported but likely falls in a similar range due to structural parallels.
- Synthetic Routes : The target compound’s synthesis may require coupling benzimidazole with preformed tetrahydro-pyrazinecarboxamide, differing from the hydrazine-carboxamide synthesis in .
Pharmacological and Physicochemical Properties
Therapeutic Potential
The fluorobenzyl-piperazine fragment in is associated with kinase inhibition, suggesting the target compound may share this activity. However, the benzimidazole moiety could confer unique selectivity, as seen in N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide derivatives (), which target enzymes like phosphodiesterases .
Fluorine Effects
The 4-fluorobenzyl group enhances metabolic stability and bioavailability, a trend observed in fluorinated analogues such as 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (). This compound’s molecular weight (589.1 g/mol) and melting point (175–178°C) provide benchmarks for the target compound’s properties .
Data Tables
Table 1. Structural Comparison of Key Analogues
Table 2. Functional Group Impact
Q & A
Q. What synthetic strategies are recommended for preparing N-(4-fluorobenzyl)-4-(1-methyl-1H-benzimidazol-2-yl)tetrahydro-pyrazinecarboxamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving:
- Fragment coupling : Reacting 1-(4-fluorobenzyl)piperazine derivatives with benzimidazole-containing intermediates. For example, benzoyl chlorides or activated esters are coupled with piperazine fragments in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base .
- Purification : Flash chromatography or crystallization with diethyl ether (Et₂O) is recommended to isolate the final product .
- Key considerations : Ensure anhydrous conditions to avoid hydrolysis of intermediates and monitor reaction progress via TLC or HPLC.
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Analyze and NMR spectra to confirm substituent positions and hydrogen environments. For example, the fluorobenzyl group shows distinct aromatic splitting patterns, while the benzimidazole moiety exhibits characteristic downfield shifts .
- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
- X-ray crystallography (if crystals are obtainable): Resolve the 3D structure to validate stereochemistry and packing .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound against kinase targets?
- Methodological Answer :
- Kinase inhibition assays : Use recombinant kinases (e.g., tyrosine kinases) in in vitro assays with ATP-conjugated substrates. Measure IC₅₀ values via fluorescence-based or radiometric methods. The 4-fluorobenzyl and benzimidazole moieties may enhance binding to kinase active sites .
- Cell-based assays : Test cytotoxicity and antiproliferative effects in cancer cell lines (e.g., HeLa, MCF-7) using MTT or CellTiter-Glo assays. Compare results with positive controls (e.g., staurosporine) .
- Data normalization : Include DMSO vehicle controls to account for solvent effects.
Q. What approaches resolve contradictions in reported biological efficacy across studies?
- Methodological Answer :
- Assay validation : Ensure consistency in assay conditions (e.g., ATP concentration, incubation time). For instance, variations in ATP levels (1–10 µM) can alter IC₅₀ values significantly .
- Compound stability : Test for degradation in buffer solutions (e.g., PBS, DMEM) via HPLC over 24–48 hours. Instability in aqueous media may explain discrepancies between in vitro and in vivo results .
- Meta-analysis : Compare data across studies using standardized metrics (e.g., % inhibition at 10 µM) and exclude outliers with poor purity (<95%) .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic profile?
- Methodological Answer :
- Modify substituents : Replace the 4-fluorobenzyl group with bulkier aryl groups (e.g., 2,4-difluorophenyl) to enhance lipophilicity and blood-brain barrier penetration .
- Introduce metabolic blockers : Add methyl or trifluoromethyl groups to reduce CYP450-mediated oxidation .
- Evaluate logP and solubility : Use shake-flask or HPLC methods to measure partition coefficients and aqueous solubility. Adjust polar groups (e.g., pyrazine carboxamide) to balance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
